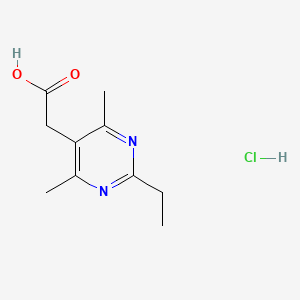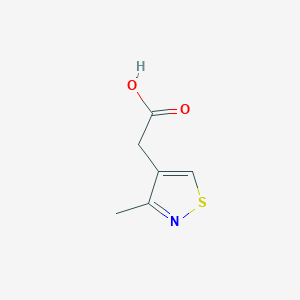![molecular formula C14H15N5O3S2 B2528569 N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1795408-75-1](/img/structure/B2528569.png)
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide: is a complex organic compound that features both imidazole and benzo[d]thiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the imidazole moiety and the sulfonamide group. Common reagents used in these steps include various sulfonyl chlorides, amines, and carboxylic acids. The reactions are often carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of industrial-grade reagents and equipment to ensure efficiency and safety. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact .
化学反応の分析
Types of Reactions
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
科学的研究の応用
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
作用機序
The mechanism of action of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
- N-(2-(1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide
- N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-sulfonamide
- N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-acetamide
Uniqueness
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and benzo[d]thiazole moieties enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development .
特性
IUPAC Name |
N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S2/c1-19-7-13(16-8-19)24(21,22)18-5-4-15-14(20)10-2-3-11-12(6-10)23-9-17-11/h2-3,6-9,18H,4-5H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIIKXGBJAESBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)
![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)



![2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)

![N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate](/img/structure/B2528498.png)

![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)




